![molecular formula C8H4N2O4 B1582362 6-Nitroisatin CAS No. 3433-54-3](/img/structure/B1582362.png)
6-Nitroisatin
Overview
Description
6-Nitroisatin is a derivative of isatin, a heterocyclic compound with the molecular formula C8H4N2O4 It is characterized by the presence of a nitro group (-NO2) at the sixth position of the isatin ring
Mechanism of Action
Target of Action
The primary target of 6-Nitroisatin is the cyclin-dependent kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is a common strategy in anticancer therapy .
Mode of Action
This compound interacts with its target, CDK2, by inhibiting its activity This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulation pathway . CDK2 is essential for the G1/S and G2/M transition points in the cell cycle. By inhibiting CDK2, this compound disrupts these transitions, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .
Pharmacokinetics
Similar compounds have shown good oral absorption, membrane permeability, and bioavailability
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation due to cell cycle arrest . This makes this compound a potential candidate for anticancer therapy, particularly for cancers that exhibit rapid cell proliferation .
Biochemical Analysis
Biochemical Properties
6-Nitroisatin plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, 5-Nitroisatin derivatives are known to be inhibitors of cyclin-dependent kinase 2 (CDK2), which is crucial in cell cycle regulation . The nature of these interactions is often characterized by binding interactions, leading to enzyme inhibition or activation .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For example, hydroxyapatite incorporated with 5-nitroisatin has been shown to inhibit the growth of cervical cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. As a CDK2 inhibitor, it exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Nitroisatin can be synthesized through several methods. One common approach involves the nitration of isatin using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the sixth position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Nitroisatin undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic substitution reactions at the indole ring, facilitated by the electron-withdrawing nitro group.
Common Reagents and Conditions:
Oxidation: Sodium N-bromo-p-toluenesulfonamide, bromamine-T, ruthenium trichloride, hydrochloric acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Anthranilic acid derivatives.
Reduction: 6-Amino isatin.
Substitution: Substituted isatin derivatives with functional groups introduced at specific positions on the indole ring.
Scientific Research Applications
Synthesis of 6-Nitroisatin
The synthesis of this compound can be achieved through several methods, with nitration of isatin or related compounds being the most common. One notable method involves the nitration of 3-indolealdehyde, which yields this compound as a key intermediate for further derivatization and study . This synthetic route is crucial as it allows for the production of various derivatives that can enhance biological activity.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further pharmacological development:
Anticancer Activity
Research indicates that isatin derivatives, including this compound, can act as potent anticancer agents. A study highlighted the cytotoxic effects of various isatin derivatives against human cancer cell lines, demonstrating that modifications at specific positions (such as C-5 and C-7) can significantly influence their activity. For instance, derivatives with electron-withdrawing groups at these positions often show enhanced cytotoxicity .
Antimicrobial Properties
The antimicrobial potential of this compound has been explored through various studies. It has shown significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal efficacy against species like Aspergillus niger . The introduction of metal complexes with this compound has further enhanced these properties, suggesting a synergistic effect that warrants additional investigation.
Enzyme Inhibition
This compound has been identified as a promising inhibitor of cyclin-dependent kinases (CDKs), which are critical in regulating cell division and proliferation. Computational studies have demonstrated that certain derivatives exhibit high binding affinity to CDK2, making them potential leads for developing new cancer therapeutics . The presence of nitro groups in these compounds plays a significant role in their interaction with the enzyme's active site.
Case Study: Anticancer Potential
In a study evaluating the anticancer properties of isatin-derived compounds, this compound was synthesized and tested against several cancer cell lines, including MDA-MB231 (triple-negative breast cancer). The results indicated that compounds based on this compound exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, highlighting its potential as an effective anticancer agent .
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 0.34 | MDA-MB231 |
Doxorubicin | 1.88 | MDA-MB231 |
Case Study: Antimicrobial Activity
Another study focused on the synthesis of metal complexes with this compound derivatives evaluated their antibacterial activities. The results showed that these complexes had enhanced activity compared to their uncomplexed counterparts, indicating that metal coordination could improve the efficacy of isatin derivatives against microbial infections .
Comparison with Similar Compounds
6-Nitroisatin can be compared with other isatin derivatives, such as:
5-Nitroisatin: Similar in structure but with the nitro group at the fifth position.
5-Bromoisatin: Contains a bromine atom at the fifth position, showing distinct chemical properties and applications.
5-Methylisatin:
Uniqueness: this compound is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it undergoes. This distinct structure allows for targeted applications in medicinal chemistry and materials science.
Biological Activity
6-Nitroisatin, a derivative of isatin, has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
This compound is characterized by the presence of a nitro group at the sixth position of the isatin structure. Isatin itself is an endogenous compound with a wide range of biological activities, including antitumor, antibacterial, and neuroprotective effects . The introduction of nitro groups in isatin derivatives often enhances their biological potency and alters their interaction with various molecular targets.
Antitumor Activity
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study reported that this compound effectively inhibited the growth of human prostate carcinoma cell lines, showcasing its potential as an anticancer agent .
Table 1: Antitumor Activity of this compound
Antimicrobial Activity
This compound also exhibits antimicrobial properties. It has been shown to possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .
Table 2: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been found to inhibit key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and caspases .
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and programmed cell death .
- Interaction with Biological Targets : The compound interacts with various biological targets, including receptors and ion channels, which may mediate its pharmacological effects .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a mouse model of Parkinson's disease induced by neurotoxins. Mice treated with this compound showed reduced lesion sizes and improved motor function compared to controls, suggesting its potential for treating neurodegenerative diseases .
Case Study 2: Anticancer Efficacy
In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis and reduced cell viability. Flow cytometry analyses confirmed increased annexin V positivity in treated cells, indicating early apoptotic changes .
Properties
IUPAC Name |
6-nitro-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c11-7-5-2-1-4(10(13)14)3-6(5)9-8(7)12/h1-3H,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMOARKYYKXWRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290063 | |
Record name | 6-Nitroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3433-54-3 | |
Record name | 6-Nitroisatin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66321 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Nitroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the new synthetic route for 6-Nitroisatin described in the research paper?
A1: The research paper focuses on a novel synthetic approach to produce this compound using 3-Indolealdehyde as the starting material []. While the abstract doesn't delve into specific advantages over existing methods, novel synthetic routes are valuable in chemical research for several potential reasons. These can include:
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